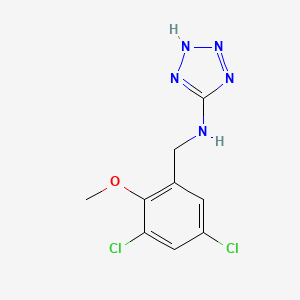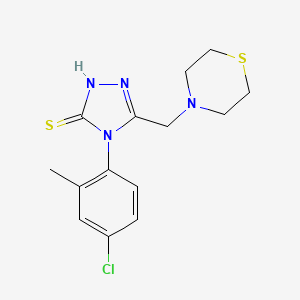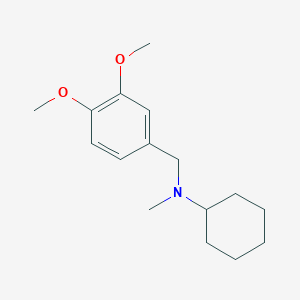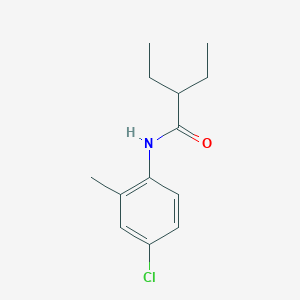![molecular formula C16H12N2O4S B5879780 N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. In
作用机制
BTA-EG6 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that helps other proteins fold into their proper shape and function. Many cancer cells rely on HSP90 to stabilize and activate oncogenic proteins that promote cancer cell growth and survival. By inhibiting HSP90, BTA-EG6 disrupts the stability and function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that BTA-EG6 selectively inhibits the activity of HSP90 without affecting the activity of other chaperone proteins. This selectivity is important because it reduces the risk of off-target effects and toxicity. In addition, BTA-EG6 has been shown to induce the expression of heat shock proteins, which are important for protecting cells from stress and damage. This suggests that BTA-EG6 may have a protective effect on normal cells.
实验室实验的优点和局限性
One advantage of BTA-EG6 is its selectivity for HSP90, which reduces the risk of off-target effects and toxicity. In addition, BTA-EG6 has shown promising anti-cancer effects in preclinical studies, making it a potentially useful tool for cancer research. However, one limitation of BTA-EG6 is its low solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating BTA-EG6 in a suitable vehicle or by using alternative administration routes.
未来方向
There are several future directions for research on BTA-EG6. One direction is to further explore its anti-cancer effects in vivo and to determine its efficacy and safety in animal models. Another direction is to investigate the potential use of BTA-EG6 in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, the development of more soluble analogs of BTA-EG6 may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, further research is needed to fully understand the mechanism of action of BTA-EG6 and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of BTA-EG6 involves a multi-step process that includes the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with 2-mercaptobenzoxazole in the presence of triethylamine to form N-(2-benzoxazolyl) -2-chlorobenzamide. This intermediate compound is further reacted with ethylene glycol to yield N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide, also known as BTA-EG6.
科学研究应用
BTA-EG6 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. In addition, BTA-EG6 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that BTA-EG6 has the potential to be an effective therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-12-7-3-1-5-10(12)15(21)18-14(20)9-23-16-17-11-6-2-4-8-13(11)22-16/h1-8,19H,9H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURYJJFVUCNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CSC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-hydroxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)